Product packaging for Cupric tartrate(Cat. No.:CAS No. 27004-40-6)

Cupric tartrate

Cat. No.: B1604005
CAS No.: 27004-40-6
M. Wt: 213.63 g/mol
InChI Key: XIPWCAOMSIUHSL-UHFFFAOYSA-N
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Description

Contextual Significance in Coordination Chemistry and Materials Science

In the realm of coordination chemistry , cupric tartrate serves as a prime example of metal-ligand interactions. solubilityofthings.com The tartrate ion, with its carboxyl and hydroxyl groups, can coordinate with copper(II) ions in various ways, leading to the formation of a range of complex structures. researchgate.nettandfonline.comresearchgate.net The study of these complexes provides fundamental insights into coordination geometries, bonding, and the behavior of metal ions in solution. researchgate.netysxbcn.com Research has shown that the coordination environment around the copper(II) ion in these complexes is often a distorted octahedron. tandfonline.comresearchgate.net The specific coordination modes can vary, with the tartrate ligand sometimes coordinating through its carboxyl oxygen atoms and at other times involving its hydroxyl oxygen atoms as well. researchgate.nettandfonline.com

In materials science , this compound is recognized for its role as a precursor in the synthesis of advanced materials. solubilityofthings.com It has been utilized as a catalyst in the fabrication of helical polyacetylene fibers through the polymerization of acetylene (B1199291). chemicalbook.cominnospk.com Furthermore, the thermal decomposition of this compound is a method for producing high-purity copper nanocrystals, which have extensive applications in microelectronics, sensors, and catalysis. nih.govresearchgate.net The controlled decomposition of this compound allows for the synthesis of copper nanocrystals with specific sizes and high purity. nih.gov

Overview of Foundational and Contemporary Research Directions

Foundational research on this compound has established its basic chemical and physical properties. It is a green to blue odorless powder that is insoluble in water but soluble in acidic and basic solutions. innospk.comnih.gov Early studies also investigated its thermal decomposition, noting that it dehydrates before decomposing to form copper(II) oxide. kfu.edu.sa

Contemporary research is focused on leveraging the unique properties of this compound for innovative applications. A significant area of investigation is its use in the synthesis of novel coordination polymers. tandfonline.com Researchers have synthesized and characterized two-dimensional coordination polymers of this compound, revealing complex network structures held together by hydrogen bonds. tandfonline.comresearchgate.net These materials are of interest for their potential applications in areas such as catalysis and gas storage.

Another active research direction is the exploration of this compound's coordination behavior in different environments. For instance, studies have examined the coordination configurations of this compound in wastewater from the electronics industry, which is crucial for developing effective treatment methods. researchgate.netysxbcn.com Density functional theory (DFT) calculations have been employed to understand the electronic properties and dominant coordination configurations of this compound complexes in aqueous solutions. researchgate.netysxbcn.com

The synthesis of mixed-ligand complexes containing tartrate and other ligands, such as azoles, is also a current research focus. mdpi.com These studies aim to create new compounds with tailored properties and potential applications in various fields, including the development of new materials with predictable properties. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄H₄CuO₆ nbinno.comamericanelements.com
Molecular Weight211.62 g/mol (anhydrous basis) americanelements.comnih.gov
AppearanceBlue to green powder or crystals solubilityofthings.cominnospk.comamericanelements.com
SolubilitySlightly soluble in water; soluble in acids and alkali solutions innospk.comnih.govchemicalbook.com
Melting PointDecomposes at ~275 °C americanelements.com
Crystallographic Data for a this compound Coordination Polymer
ParameterValueReference
Formula{[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ tandfonline.com
Coordination GeometryDistorted Octahedral tandfonline.comresearchgate.net
Coordination AtomsSix oxygen atoms from one water molecule and three tartrate ions tandfonline.com
StructureTwo-dimensional coordination polymer forming a 3D network via hydrogen bonds tandfonline.comresearchgate.net
Thermal Decomposition of this compound Trihydrate
Decomposition StepTemperature RangeProcessReference
Step 1Starts at 40°C, peak at ~80°CDehydration to anhydrous salt kfu.edu.sa
Step 2Peak at ~220°CDecomposition of anhydrous salt to copper(II) oxide kfu.edu.sa

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CuO6 B1604005 Cupric tartrate CAS No. 27004-40-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27004-40-6

Molecular Formula

C4H6CuO6

Molecular Weight

213.63 g/mol

IUPAC Name

copper;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);

InChI Key

XIPWCAOMSIUHSL-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Cu]

Origin of Product

United States

Synthesis Methodologies and Controlled Crystal Growth

Solution-Based Precipitation Techniques for Cupric Tartrate Production

A straightforward method for producing this compound is through solution-based precipitation. This typically involves the reaction of a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a solution of tartaric acid or a tartrate salt like sodium tartrate or sodium potassium tartrate. juniata.eduimsa.edu For instance, reacting pure copper(II) carbonate with a hot aqueous solution of tartaric acid is one method of preparation. kfu.edu.sa Another approach involves mixing solutions of copper(II) sulfate and sodium tartrate, which results in the precipitation of this compound due to its low solubility in water. juniata.eduimsa.edunih.govnoaa.gov The resulting precipitate can then be separated by filtration. The stoichiometry of the reactants can be adjusted to ensure the complete precipitation of the copper(II) ions. juniata.edu

One patented method for preparing a basic this compound solution involves reacting cupric sulfate crystals with sodium potassium tartrate tetrahydrate and sodium hydroxide (B78521) in distilled water. google.com The process specifies controlled temperatures for dissolving the reactants to ensure the formation of a stable solution. google.com

Gel Growth Methods for Single Crystal Formation

Gel growth is a widely used technique for growing high-quality single crystals of sparingly soluble salts like this compound at ambient temperatures. wjarr.com This method utilizes a gel medium, such as silica (B1680970) gel or agar-agar gel, which controls the diffusion of reactants, thereby promoting slow and orderly crystal growth. wjarr.comcrdeepjournal.org The single diffusion method is commonly employed, where a solution of a copper salt is layered on top of a gel impregnated with tartaric acid or a tartrate salt. wjarr.comcrdeepjournal.orgbjp-bg.com The copper ions diffuse through the gel, reacting to form this compound crystals within the gel matrix. crdeepjournal.org This technique is advantageous as it is cost-effective and allows for precise control over growth parameters. wjarr.com

The quality, size, and morphology of this compound crystals grown in a gel are highly dependent on several experimental parameters. wjarr.combjp-bg.comijsrst.com Optimizing these parameters is crucial for obtaining well-defined single crystals.

pH: The pH of the gel plays a critical role in the crystal growth process. Studies have shown that a pH value of around 4 is optimal for growing good quality this compound crystals. wjarr.combjp-bg.com At higher pH values, the quality of the crystals tends to deteriorate. wjarr.combjp-bg.com

Specific Gravity: The density of the silica gel, which is related to its specific gravity, influences the diffusion rate of the reactants. A specific gravity of around 1.04 g/mL for the sodium metasilicate (B1246114) solution used to prepare the gel is often employed. researchgate.net Lower gel concentrations are generally preferred as denser gels can lead to poorer crystal quality. bjp-bg.com

Gel Aging: The aging period of the gel before the addition of the supernatant solution affects the pore size of the gel network. A longer aging time, typically around 4 days, can reduce the pore size and nucleation density, leading to better crystal growth. wjarr.combjp-bg.com

Reactant Concentrations: The concentrations of the inner reactant (tartaric acid) and the outer reactant (copper chloride) also impact the crystal size and habit. For instance, using 1M concentrations of each reactant can yield crystals of a specific size. researchgate.net

The table below summarizes the optimized conditions for the growth of this compound crystals in silica gel as reported in one study. wjarr.combjp-bg.com

ParameterOptimized Value
pH of the gel4
Aging of the gel4 days
Specific gravity of sodium metasilicate1.04 g/ml
Concentration of tartaric acid (inner reactant)1 M
Concentration of copper chloride (outer reactant)1 M

This table presents data from a specific study on the optimization of this compound crystal growth in silica gel. wjarr.combjp-bg.com

The morphology and size of this compound crystals can be controlled by manipulating the growth parameters. wjarr.com The shape of a crystal is primarily determined by the kinetics of the growth process. wjarr.combjp-bg.com By carefully adjusting factors such as reactant concentrations, gel density, and pH, it is possible to influence the crystal habit. wjarr.combjp-bg.com For example, bluish, prismatic, and semi-transparent crystals have been grown using the gel method. wjarr.combjp-bg.comkcgjournal.org The size of the crystals is also influenced by these parameters, with typical sizes reaching a few millimeters. researchgate.netresearchgate.net Some studies have explored the use of light irradiation, such as from a compact fluorescent lamp (CFL) or a semiconductor laser, during the gel growth process to reduce nucleation and enhance the size and transparency of the crystals. jmaterenvironsci.com

Optimization of Growth Parameters: pH, Specific Gravity, Gel Aging, and Reactant Concentrations

Hydrothermal Synthesis Approaches for Coordination Polymers

Hydrothermal synthesis is a powerful method for preparing crystalline materials, including coordination polymers of this compound. This technique involves carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. tandfonline.com For example, a two-dimensional this compound coordination polymer with the formula {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ has been synthesized by reacting freshly prepared Cu(OH)₂ with tartaric acid in an ethanol-water mixture at 150°C for 12 hours. tandfonline.comingentaconnect.com

This method can lead to the formation of novel structures with interesting properties. For instance, two different homochiral L-tartrate–copper(II) coordination polymers have been synthesized under hydrothermal conditions. rsc.orgnih.gov One adopts a 2D layered network structure, while the other features a 3D network. rsc.orgnih.gov Interestingly, the 2D structure can transform into the 3D structure upon dehydration, demonstrating a crystal-to-crystal network reassembly. rsc.orgnih.gov

Thermal Decomposition Methods for Derived Materials

The thermal decomposition of this compound can be utilized to synthesize derived materials, such as high-purity copper nanocrystals. nih.gov This process involves heating this compound under a controlled atmosphere. The decomposition kinetics and the final products are influenced by factors like temperature, heating rate, and the surrounding atmosphere. kfu.edu.sanih.gov

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the decomposition process. The thermal decomposition of this compound trihydrate in air occurs in multiple steps. kfu.edu.sa The first step, occurring around 40-80°C, is the dehydration of the compound. kfu.edu.sa Subsequent exothermic steps at higher temperatures correspond to the decomposition of the anhydrous salt to form copper oxides. kfu.edu.sakcgjournal.org The decomposition process can be complex, producing various intermediate species. nih.gov By carefully controlling the decomposition temperature and time, it is possible to obtain high-purity copper nanocrystals. For instance, heating this compound at 271°C for 8 hours under an argon atmosphere has been shown to produce highly crystalline Cu nanocrystals. nih.govscispace.com

The table below shows the decomposition stages of hydrated this compound as observed in one study. kcgjournal.org

TemperatureProcess
111°CDecomposes to anhydrous form
~232°CSharp decomposition
275°CFormation of CuO

This table illustrates the thermal decomposition process of hydrated this compound crystals. kcgjournal.org

Comprehensive Structural Characterization and Spectroscopic Investigations

Crystallographic Studies for Solid-State Architectures

Crystallographic studies have been instrumental in revealing the detailed solid-state architecture of cupric tartrate, from the fundamental unit cell to the complex supramolecular assemblies.

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound, powder XRD (PXRD) analysis has consistently shown that it crystallizes in the orthorhombic system. wjarr.comiosrjournals.orgresearchgate.netkcgjournal.orgdntb.gov.ua This indicates that the unit cell, the basic repeating block of the crystal, has three unequal axes at right angles to each other.

Recent studies have reported specific unit cell parameters for this compound grown in a silica (B1680970) gel medium. The lattice parameters were determined to be a = 8.6716637 Å, b = 11.76998 Å, and c = 9.20782 Å, with the angles α, β, and γ all being 90°. wjarr.comvulcanchem.com The volume of this orthorhombic unit cell was calculated to be 933.835474 ų. wjarr.comresearchgate.net These findings are in general agreement with other reported values, though some variations exist depending on the specific crystalline form and hydration state. iosrjournals.org For instance, earlier work on copper tartrate crystals reported unit cell dimensions of a = 8.42 Å, b = 12.33 Å, c = 8.82 Å with angles α = 97°21', β = 80°43', and γ = 115°42', suggesting a triclinic structure in that case. iosrjournals.org Another study reported orthorhombic parameters of a = 17.07Å, b = 19.34Å, and c = 13.48Å. crdeepjournal.org

The following table summarizes the unit cell parameters for this compound from a recent study:

ParameterValue
Crystal SystemOrthorhombic
a (Å)8.6716637
b (Å)11.76998
c (Å)9.20782
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)933.835474

Further refinement of the crystallographic data allows for the determination of the space group, which describes the symmetry elements of the crystal. For the orthorhombic this compound, the space group has been identified as P2₁2₁2. researchgate.net Another study of copper L-tartrate reported a space group of P2₁. rsc.org The space group P-nn2 has also been reported for a this compound crystal with an orthorhombic structure. crdeepjournal.org The specific arrangement of atoms within the unit cell and their orientation relative to the crystallographic axes are crucial for understanding the material's properties.

Tartaric acid, the ligand in this compound, is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms: levorotatory (L) and dextrorotatory (D). wikipedia.orgmasterorganicchemistry.com This chirality is transferred to the copper(II) complexes, leading to the formation of copper levo-tartrate and copper dextro-tartrate. iosrjournals.org The investigation into these isomers has revealed subtle but significant differences in their crystalline forms.

Studies comparing the two have shown that copper levo-tartrate can exhibit a slightly larger unit cell volume and orthorhombicity compared to its dextro counterpart. iosrjournals.org This demonstrates that the optical isomerism of the tartrate ligand influences the physical properties of the resulting coordination compounds. vulcanchem.com The historical work of Louis Pasteur on separating chiral crystals of sodium ammonium (B1175870) tartrate laid the foundation for understanding such stereochemical effects in crystalline materials. wikipedia.orgwordpress.com

The following table presents a comparison of unit cell parameters for copper levo-tartrate and copper dextro-tartrate from a study: iosrjournals.org

ParameterCopper Levo-TartrateCopper Dextro-Tartrate
a (Å)8.3748.345
b (Å)12.84912.812
c (Å)8.7588.723
Unit Cell Volume (ų)941.79931.39

Beyond the primary coordination bonds between copper and tartrate, the solid-state structure of this compound is further stabilized by a network of hydrogen bonds and other supramolecular interactions. researchgate.net These interactions involve the hydroxyl and carboxyl groups of the tartrate ligand and, in hydrated forms, water molecules. vulcanchem.comresearchgate.net

Investigation of Chirality and Isomerism (Levo- and Dextro-Tartrate Complexes) in Crystalline Forms

Advanced Spectroscopic Elucidation of Electronic and Vibrational Properties

Spectroscopic techniques provide complementary information to crystallographic studies by probing the electronic and vibrational energy levels within the this compound molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and understanding how they are involved in bonding. In this compound, FTIR spectra confirm the presence of the tartrate ligand and provide insights into its coordination with the copper(II) ion. wjarr.comresearchgate.net

Key features in the FTIR spectrum of this compound include:

O-H Stretching: Broad absorption bands are typically observed in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibrations of the hydroxyl (-OH) groups of the tartrate ligand and any water molecules of hydration. vulcanchem.comcrdeepjournal.org Specific peaks have been noted around 3450.9 cm⁻¹, 3409.8 cm⁻¹, and 3260 cm⁻¹. kcgjournal.orgcrdeepjournal.org

C=O Stretching: A strong absorption peak associated with the carbonyl (>C=O) group of the carboxylate is a prominent feature, often appearing around 1600-1630 cm⁻¹. kcgjournal.orgvulcanchem.com A peak at 1612.1 cm⁻¹ has been specifically assigned to this vibration. crdeepjournal.org The absence of the C=O stretching band typical of free tartaric acid (around 1711 cm⁻¹) indicates the coordination of the carboxylate groups to the copper ion. mdpi.com

C-O Stretching: Absorption bands corresponding to C-O stretching vibrations are also present, for example, around 1321.3 cm⁻¹ and 1380 cm⁻¹. kcgjournal.orgcrdeepjournal.org

M-O Stretching: The coordination of the tartrate ligand to the copper ion is further confirmed by the presence of absorption bands in the lower frequency region (typically below 900 cm⁻¹), which are attributed to the metal-oxygen (Cu-O) stretching vibrations. kcgjournal.orgcrdeepjournal.org Peaks around 823.7 cm⁻¹ and 745.5 cm⁻¹ have been assigned to these M-O bonds. crdeepjournal.org

Studies have shown that the tartrate ligand coordinates to the Cu(II) ion through both the hydroxyl and the carboxylate groups, leading to a chelate structure. wjarr.comvulcanchem.com This mode of coordination is supported by the shifts observed in the characteristic vibrational frequencies of these functional groups upon complexation.

The following table summarizes key FTIR spectral assignments for this compound:

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3450.9, 3409.8-O-H stretching crdeepjournal.org
1612.1>C=O stretch of carboxylate group crdeepjournal.org
1321.3-C-O Stretching crdeepjournal.org
823.7, 745.5M-O Stretching crdeepjournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Band Gap Analysis, and Complex Formation Stoichiometry

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. This method measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides insights into electronic transitions, the optical band gap, and the stoichiometry of complex formation.

Wideband absorption spectra of copper(II)-tartrate complexes are characterized by electronic d-d transitions and vibrational energies typical of copper complexes with oxygen-donor ligands. mdpi.com These spectra often exhibit a broad absorption band in the range of 400 to 900 nm, with a maximum absorbance peak around 640-660 nm, giving the complex its characteristic intense blue color. mdpi.com The precise wavelength of maximum absorbance (λmax) can be influenced by the specific form of the tartrate complex. For instance, the anionic complex [Cu(H₂O)₂(OH)₂(C₄H₄O₆)]²⁻ has been reported to have a λmax of 660 nm. mdpi.com

The stoichiometry of the this compound complex in solution can be determined using methods like Job's method of continuous variations. mdpi.comscirp.org Studies have shown that in an alkaline aqueous solution, a 1:1 metal-to-ligand complex is formed. mdpi.com However, other investigations suggest the possible coexistence of both 1:1 ([Cu(TA)]) and 1:2 ([Cu(TA)₂]²⁻) complexes, identified by monitoring absorbance at wavelengths such as 230 nm and 255 nm. ysxbcn.comresearchgate.net

Band gap analysis is another critical application of UV-Vis spectroscopy for this compound, particularly in its solid or crystalline form. The optical band gap (Eg) is a key parameter for semiconducting materials and can be calculated from the absorption spectrum. scitechnol.com The reported band gap values for this compound crystals can vary, with one study determining it to be 5.24 eV, while another reported a value of 2.15 eV, confirming its semiconducting nature. researchgate.netresearchgate.netdntb.gov.ua For cadmium-doped this compound crystals, the band gap was found to be 5.780 eV. researchgate.netresearchgate.net This variation can be attributed to differences in crystal growth methods and sample preparation. The analysis also allows for the determination of the Urbach energy, which is related to the disorder within the crystal lattice, with a reported value of 0.4686 eV for gel-grown crystals. researchgate.netdntb.gov.ua

Table 1: UV-Vis Spectroscopic Data for this compound and Related Complexes

Parameter Value Method/Conditions Source
λmax 640-660 nm Alkaline aqueous solution mdpi.com
λmax 660 nm Anionic complex [Cu(H₂O)₂(OH)₂(C₄H₄O₆)]²⁻ mdpi.com
Stoichiometry 1:1 (Metal:Ligand) Job's Method, alkaline solution mdpi.com
Stoichiometry 1:1 and 1:2 Job's Method, monitoring at 230 & 255 nm ysxbcn.comresearchgate.net
Band Gap (Eg) 5.24 eV UV-Vis Spectroscopy, gel-grown crystal researchgate.netresearchgate.net
Band Gap (Eg) 2.15 eV UV-Vis Spectroscopy, gel-grown crystal researchgate.netdntb.gov.ua
Band Gap (Eg) 5.780 eV Cadmium-doped this compound crystal researchgate.netresearchgate.net
Urbach Energy 0.4686 eV UV-Vis Spectroscopy, gel-grown crystal researchgate.netdntb.gov.ua

X-ray Photoelectron Spectroscopy (XPS) for Copper Oxidation States and Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. In the study of this compound, XPS is instrumental in confirming the oxidation state of copper and analyzing the surface chemistry.

When analyzing copper compounds, the Cu 2p region of the XPS spectrum is of particular interest. For this compound crystals, XPS studies have definitively established the presence of Cu²⁺ ions. researchgate.netdntb.gov.ua The Cu 2p₃/₂ peak for copper in the +2 oxidation state is typically observed at a binding energy of around 934 eV. researchgate.net Furthermore, the presence of "shake-up" satellite peaks at higher binding energies (around 942-947 eV) is a characteristic feature of Cu²⁺ compounds, distinguishing them from Cu⁺ or metallic copper (Cu⁰). researchgate.net

XPS analysis of copper nanoparticles formed by the reduction of a copper(II)-tartrate complex revealed the chemical state of copper on the nanoparticle surface. researchgate.net The main Cu 2p₃/₂ peak was found at a binding energy of 932.5 eV, which is characteristic of metallic copper (Cu⁰). researchgate.netresearchgate.net However, a weaker, higher-binding-energy component at approximately 934 eV, along with shake-up satellites, indicated the presence of a surface layer of copper(II) oxide or hydroxide (B78521), confirming that the surface of the nanoparticles had undergone oxidation. researchgate.netresearchgate.net

This technique provides crucial information on the chemical integrity of the this compound surface and can reveal the presence of any surface oxides or hydroxides that may form, which is vital for applications where surface chemistry is critical. researchgate.net

Table 2: XPS Binding Energies for Copper Species in this compound Studies

Species XPS Peak Binding Energy (eV) Observation Source
Cu²⁺ Cu 2p₃/₂ ~934 In this compound crystals researchgate.netdntb.gov.uaresearchgate.net
Cu²⁺ Shake-up Satellite 942-947 Characteristic of Cu²⁺ state researchgate.net
Cu⁰ Cu 2p₃/₂ 932.5 Core of nanoparticles from tartrate reduction researchgate.netresearchgate.net
Cu(II) oxide/hydroxide Cu 2p₃/₂ ~934 Surface layer on nanoparticles researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States, g-Factors, and Magnetic Anisotropy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic Cu²⁺ ions (a d⁹ system with one unpaired electron) in this compound. wikipedia.org EPR spectra provide detailed information about the electronic environment of the copper ion, including its spin state, g-factors, and magnetic anisotropy. libretexts.org

The EPR spectrum of a Cu²⁺ complex is described by its g-factors, which are dimensionless quantities that characterize the interaction between the electron's magnetic moment and the external magnetic field. ciqtekglobal.com For copper(II) compounds, the g-factor is often anisotropic, meaning its value depends on the orientation of the molecule with respect to the magnetic field. libretexts.org This anisotropy is typically resolved into components along different molecular axes (e.g., gₓ, gᵧ, g₂) or, in cases of axial symmetry, as g∥ and g⊥. ethz.ch

Studies on copper tartrate crystals have shown that the EPR spectra can be anisotropic. iosrjournals.org The g-values are crucial for understanding the coordination geometry around the Cu²⁺ ion. For instance, in an axially elongated octahedral or square planar geometry, it is common to observe g∥ > g⊥ > 2.0023. ethz.ch

EPR studies of copper levo-tartrate and copper dextro-tartrate have revealed differences in their magnetic properties. At room temperature, copper levo-tartrate exhibited higher g⊥ values in both X-band and Q-band measurements compared to copper dextro-tartrate. iosrjournals.org However, at liquid nitrogen temperature, the g⊥ value for copper levo-tartrate was significantly lower than that for the dextro-tartrate form, suggesting a change in the environmental symmetry of the Cu²⁺ ion at low temperatures. iosrjournals.org This highlights the sensitivity of EPR to subtle structural differences between stereoisomers.

The magnetic anisotropy, which is the directional dependence of a material's magnetic properties, can also be inferred from the anisotropic g-factors. science.gov Low-temperature magnetic studies on this compound crystals have confirmed their paramagnetic nature between 300 K and 77 K. researchgate.netdntb.gov.ua Interestingly, a weak ferromagnetic signal was observed at 20 K, suggesting that a magnetic field at low temperatures can induce an ordered spin orientation. researchgate.netdntb.gov.ua

Table 3: EPR g-Factor Values for Copper Tartrate Isomers

Compound Temperature EPR Band g⊥ Value Observation Source
Copper Levo-Tartrate Room Temp X-band > Copper Dextro-Tartrate Anisotropic spectra iosrjournals.org
Copper Levo-Tartrate Room Temp Q-band > Copper Dextro-Tartrate Anisotropic spectra iosrjournals.org
Copper Levo-Tartrate Liquid N₂ X-band < Copper Dextro-Tartrate Change in Cu(II) environment symmetry iosrjournals.org
Copper Dextro-Tartrate Room Temp X-band 2.3038 - iosrjournals.org
Copper Dextro-Tartrate Liquid N₂ X-band 2.4018 - iosrjournals.org
Copper Dextro-Tartrate Room Temp Q-band 2.1607 Resolved spectrum iosrjournals.org

Photoluminescence (PL) Studies for Defect Analysis and Luminescent Properties

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure and defects in materials by measuring the light emitted after excitation with a higher-energy light source. For this compound, PL studies provide valuable information about its luminescent properties and the presence of defects within the crystal structure.

When this compound crystals are excited, they can exhibit luminescence. The emission spectra often reveal information about the material's electronic band structure and defect states. researchgate.net In one study, the PL spectrum of this compound showed a broad peak at approximately 367.4 nm and a sharp, intense transmission peak near 505.0 nm. researchgate.netresearchgate.netresearchgate.net The latter indicates transparency in that region of the visible spectrum. researchgate.netresearchgate.net

The origin of the luminescence in this compound has been attributed to the presence of defects. researchgate.netdntb.gov.ua Specifically, the emission is thought to originate from Cu²⁺ vacancy-related defects or their complexes within the crystal lattice. researchgate.netdntb.gov.uaresearchgate.net This is a common phenomenon in semiconductor materials where defects can act as radiative recombination centers. The analysis of PL spectra helps in understanding the nature and concentration of these defects, which can significantly influence the material's optical and electronic properties.

Furthermore, studies on the photoelectrodeposition of copper oxides from a copper(II)-tartrate solution have utilized photoluminescence to characterize the resulting semiconductor layers, indicating that the tartrate complex plays a crucial role in the properties of the final material. acs.org

Table 4: Photoluminescence Spectral Features of this compound

Spectral Feature Wavelength (nm) Interpretation Source
Broad Emission Peak ~367.4 Characteristic of material composition and electronic band structure researchgate.netresearchgate.netresearchgate.net
Sharp Transmission Peak ~505.0 Indicates transparency in the visible region researchgate.netresearchgate.net
Luminescence Origin - Attributed to Cu²⁺ vacancy-related defects or their complexes researchgate.netdntb.gov.uaresearchgate.net

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been applied to study this compound and its derivatives, providing insights into surface features and internal structure.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of a material. surfacesciencewestern.com It works by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary or backscattered electrons to create an image. ecmjournal.org This technique offers high-resolution images with a great depth of field, revealing detailed information about surface features like crystal shape, texture, and defects. newtec.fr

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM and is used to investigate the internal structure of materials, such as the size, shape, and arrangement of nanocrystals. grenoble-inp.fr In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. nih.gov

TEM has been instrumental in characterizing copper nanocrystals produced from the thermal decomposition of this compound. researchgate.net By analyzing TEM images, researchers can observe the size and morphology of the individual nanocrystals. For instance, in one study, TEM images of copper particles obtained after decomposing this compound at 271°C showed the evolution of the nanocrystals over time. researchgate.net High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystals, allowing for direct measurement of interplanar spacing and confirmation of the crystalline phase. The observation of a lattice fringe with a d-spacing of 2.1 Å confirmed the formation of pure copper nanocrystals. researchgate.net This level of detail is essential for understanding the structure-property relationships in nanomaterials derived from this compound. nist.gov

Coordination Chemistry and Solution Equilibria of Cupric Tartrate

Fundamental Ligand-Metal Interaction Mechanisms

The tartrate ion, derived from tartaric acid, is a multidentate ligand capable of coordinating with metal ions through its carboxylate and hydroxyl groups. The specific binding mode depends on factors such as the pH of the solution and the stereochemistry of the tartrate isomer.

The tartrate anion offers multiple potential coordination sites for the Cu(II) ion: the two carboxylate groups and the two hydroxyl groups. Theoretical calculations and spectroscopic studies have shown that the preferred binding sites involve both the carboxylic oxygen and the hydroxyl oxygen atoms. researchgate.netmdpi.com This chelation results in the formation of stable five- or six-membered rings, which is a common feature in coordination chemistry.

In many cupric tartrate complexes, the tartrate dianion acts as a bridging chelate, where each carboxylate group and its adjacent hydroxyl group coordinate to a different Cu(II) cation. mdpi.com This leads to the formation of polymeric structures. The coordination can be described as bidentate, with the tartrate ligand binding through one carboxylate oxygen and one hydroxyl oxygen to the copper center. arxiv.orgresearchgate.net Infrared (IR) spectroscopy studies confirm the participation of both carboxyl and hydroxyl groups in the coordination. The absence of the characteristic C=O stretching frequency of the free carboxylic acid in the IR spectra of copper tartrate complexes indicates the involvement of the carboxylate group in bonding with the copper ion. mdpi.com

DFT (Density Functional Theory) calculations have been employed to explore the various possible coordination configurations. These studies indicate that coordination involving both a deprotonated carboxyl group and a deprotonated hydroxyl group is energetically favorable. researchgate.net The electrostatic potential diagrams of the tartrate ion reveal that the negative potential is concentrated around the oxygen atoms, making them favorable sites for coordination with the positively charged Cu(II) ion. researchgate.net

The use of enantiomerically pure tartrate (either D- or L-) can lead to the formation of chiral coordination polymers. researchgate.netresearchgate.netnih.gov For instance, the reaction of Cu(II) with enantiopure tartrate can result in the formation of two-dimensional chiral solids. mdpi.com In these structures, the specific stereochemistry of the tartrate ligand directs the assembly of the coordination network, often resulting in helical or other complex three-dimensional arrangements. researchgate.net

When a racemic mixture of D- and L-tartrate is used, the resulting coordination polymer can consist of homochiral strands of opposite chirality. mdpi.com In some cases, the different enantiomers may co-crystallize to form a racemic compound. The stereochemical information from the chiral tartrate ligand can be transferred to the resulting material, a principle utilized in the electrodeposition of chiral copper oxide (CuO) films. In this process, the chiral Cu(II)-tartrate complexes in the electrolyte solution act as templates, directing the growth of CuO films with a preferred crystallographic orientation and, consequently, chiral properties. researchgate.net The absolute configuration of the deposited film is determined by the enantiomer of tartaric acid used. researchgate.net

Detailed Analysis of Tartrate Ion Binding Sites (Carboxylic Oxygen and Hydroxyl Oxygen)

Stoichiometry and Coordination Configurations in Aqueous and Non-Aqueous Solutions

The stoichiometry of this compound complexes in solution is highly dependent on the concentration of reactants and the pH. A variety of monomeric and oligomeric species can coexist in equilibrium. mdpi.comresearchgate.netresearchgate.net

In aqueous solutions, the interaction between Cu(II) and tartrate ions can lead to the formation of several complex species. At a 1:1 molar ratio of Cu(II) to tartrate, the simple monomeric complex, [Cu(TA)], is formed. ysxbcn.comresearchgate.net As the concentration of tartrate increases, a second tartrate ligand can coordinate to the copper center, forming the bis-chelate complex, [Cu(TA)₂]²⁻. ysxbcn.comresearchgate.net Job's method of continuous variations, a spectrophotometric technique, has been used to confirm the existence of both 1:1 and 1:2 (Cu:TA) stoichiometries in solution. ysxbcn.comresearchgate.net

In addition to these monomeric species, dimeric and other oligomeric complexes can also form. mdpi.comresearchgate.netresearchgate.net Mass spectrometry studies have provided evidence for the existence of species such as [Cu₂(TA)₂]⁺ and even more complex structures like [Cu₂(TA)₃(H₂O)₂(OH)₂]²⁺. ysxbcn.comresearchgate.net The formation of these polynuclear complexes often involves the tartrate ligand bridging between two or more copper centers. In the solid state, two-dimensional coordination polymers with the formula {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ have been characterized, where each copper atom is coordinated to oxygen atoms from a water molecule and three different tartrate ions. researchgate.net

The coordination geometry around the Cu(II) ion in these complexes is typically distorted octahedral or square pyramidal. researchgate.net In the monomeric complex [Cu(HC₄H₄O₆)₂(H₂O)₂], for example, the copper ion is in a six-coordinate environment with four oxygen atoms from two hydrogen tartrate ions in the equatorial plane and two water molecules in the axial positions. arxiv.org

The pH of the solution has a profound effect on the speciation and stability of this compound complexes. researchgate.netresearchgate.netacademie-sciences.fr Tartaric acid is a diprotic acid, and the degree of its deprotonation is pH-dependent. At low pH values (acidic conditions), the tartrate exists predominantly as the fully protonated tartaric acid (H₂TA) or the bitartrate (B1229483) anion (HTA⁻), which are less effective ligands. As the pH increases, the tartrate becomes fully deprotonated to the tartrate dianion (TA²⁻), which is a much stronger chelating agent.

Studies have shown that in the pH range of 1-4, a variety of protonated and non-protonated complexes can exist, including Cu(H₂L)₂ , Cu(HL)₂ , CuL, and CuL₂ (where L represents the tartrate ligand). mdpi.comscispace.com The formation of stable this compound complexes generally occurs in neutral to alkaline conditions. For instance, the complexation of metoprolol (B1676517) tartrate with Cu(II) was found to be optimal at a pH of 6.0. sapub.org At very high pH, the formation of copper hydroxide (B78521) precipitates can compete with the formation of tartrate complexes. sapub.orglmaleidykla.lt

The stability of the formed complexes is also pH-dependent. Potentiometric titration studies are commonly used to determine the stability constants of the various complex species at different pH values. These studies have revealed a complex interplay between protonation and complexation equilibria. academie-sciences.frnih.gov The distribution of the different Cu(II)-tartrate species as a function of pH can be modeled based on the determined stability constants. Such models show that the dominant species changes significantly with varying pH. researchgate.net

Formation of Monomeric and Oligomeric Cu(II)-Tartrate Complexes (e.g., [Cu(TA)], [Cu(TA)₂]²⁻, [Cu₂(TA)₂]⁺)

Thermodynamics and Kinetics of Complex Formation and Dissociation

The formation of this compound complexes is governed by thermodynamic and kinetic principles. The thermodynamic stability of the complexes is quantified by their stability constants, while the kinetics describe the rates at which these complexes form and dissociate.

Thermometric enthalpy titration has been used to study the thermodynamics of this compound complexation. These studies have suggested the existence of highly coordinated species, such as [Cu(TA)₆], even in dilute tartrate solutions, and have indicated that the hydroxyl groups of the tartrate ion play a crucial role in the formation of these higher-order complexes. tandfonline.com The Gibbs free energy changes (ΔG) associated with the formation of different coordination configurations have been calculated using DFT, providing insights into their relative stabilities. For example, DFT calculations have shown that the formation of [Cu(TA)], [Cu(TA)₂]²⁻, and [Cu(TA)₃]⁴⁻ are all thermodynamically favorable, with negative Gibbs reaction energies. researchgate.net

The kinetics of complex formation and dissociation are important for understanding the reaction mechanisms. Studies on the formation kinetics of Cu(II) complexes with various ligands have shown that the reactivity of the ligand species is highly dependent on its protonation state. researchgate.net For this compound, the formation of complexes is expected to be faster at higher pH values where the more reactive, fully deprotonated tartrate anion is the dominant species.

The dissociation of this compound complexes can be induced by changes in pH, particularly by acidification. Acid-assisted decomplexation studies on related Cu(II) complexes have shown that the kinetic inertness of the complexes is related to their thermodynamic stability. rsc.org More stable complexes generally exhibit slower dissociation rates. The study of the kinetics of these processes is crucial for applications where the controlled release of copper ions from the complex is desired.

Determination of Stability Constants and Thermodynamic Parameters

Mixed-Ligand Complexation with Ancillary Ligands (e.g., Nitrogen-Donors)

The coordination sphere of this compound can be modified by the introduction of ancillary ligands, particularly nitrogen-donors, to form mixed-ligand complexes. This is driven by the affinity of the Cu²⁺ ion for both oxygen and nitrogen donor atoms. mdpi.com The formation of these ternary complexes can lead to enhanced stability and unique structural and electronic properties. rsc.orgscirp.org

Common nitrogen-donor ligands that form mixed-ligand complexes with this compound and other copper(II) species include imidazole, 2,2'-bipyridine, and 1,10-phenanthroline (B135089). mdpi.comrsc.orgnih.govmdpi.comnih.govnih.govnih.gov The formation of the mixed-ligand complex [CuHImTar] (where HIm is imidazole) has been reported, demonstrating the compatibility of tartrate and a nitrogen-donor ligand within the same copper(II) coordination sphere. researchgate.net The stability of such mixed-ligand complexes is often found to be greater than that of the binary complexes, a phenomenon that can be attributed to factors such as intramolecular stacking interactions between the aromatic rings of the N-donor ligand and the other ligand. scirp.orgresearchgate.net

The synthesis of these mixed-ligand complexes can be achieved through various routes, including the reaction of a pre-formed copper(II) complex with the ancillary ligand. nih.govnih.govmdpi.com For example, mononuclear copper(II) coordination complexes have been synthesized from a Schiff base ligand and 1,10-phenanthroline with Cu(OAc)₂·H₂O. nih.gov The resulting mixed-ligand complexes often exhibit distinct geometries, such as distorted square pyramidal or octahedral. nih.govnih.govnih.gov

Primary LigandAncillary N-Donor LigandResulting Mixed-Ligand Complex GeometryReference
TartrateImidazole- researchgate.net
Hydrazone2,2'-BipyridineDistorted Square Pyramidal nih.gov
Hydrazone1,10-Phenanthroline- nih.gov
ONS Donor Schiff Base1,10-PhenanthrolineSquare Pyramidal nih.gov

Table 2. Examples of mixed-ligand copper(II) complexes involving nitrogen-donor ligands. The inclusion of N-donors can influence the coordination geometry of the resulting complex.

Supramolecular Assembly and Intermolecular Interactions in Solution and Solid State

In the solid state, hydrogen bonding plays a paramount role in the supramolecular architecture of this compound. researchgate.netresearchgate.net X-ray diffraction studies of crystalline this compound have revealed the formation of extensive hydrogen-bonding networks. researchgate.netresearchgate.net For example, in the chiral 2D coordination polymer {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n, the 2D networks are linked by complex O-H···O hydrogen bonds, resulting in a 3D supramolecular structure. researchgate.netresearchgate.net In another example, [Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂O, intermolecular O-H···O and C-H···O hydrogen bonds link the individual molecules into a three-dimensional network. researchgate.net These interactions involve the hydroxyl and carboxylate groups of the tartrate ligand as well as coordinated water molecules. researchgate.net

In solution, the situation is more dynamic. While direct observation of supramolecular assemblies is more challenging, their existence is inferred from the behavior of this compound in different solvent systems and the formation of various complex species. researchgate.netysxbcn.comresearchgate.net The interactions in solution include solvent-solute, solvent-solvent, and solute-solute interactions. savemyexams.com The formation of various complexes, such as [Cu(TA)], [Cu(TA)₂]²⁻, and even binuclear species like [Cu₂(TA)₂]⁺, in aqueous solution suggests a complex equilibrium involving multiple intermolecular interactions. researchgate.netysxbcn.com The presence of different species is dependent on factors like the molar ratio of copper to tartrate and the pH of the solution. researchgate.netysxbcn.com Furthermore, the study of this compound in mixed solvents, such as dioxane/water, indicates that the solvent environment plays a crucial role in the stability and structure of the complexes formed. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of many-body systems, such as the cupric tartrate complex. ysxbcn.com It has proven to be a valuable tool for understanding the nature of the coordination between the copper(II) ion and the tartrate ligand, predicting molecular geometries with high accuracy. ysxbcn.comdntb.gov.ua

DFT calculations have been instrumental in identifying the most stable ways the tartrate ligand can bind to the Cu(II) ion. Studies show that the carboxyl and hydroxyl oxygen atoms of the tartrate anion (TA²⁻) are the preferred sites for coordination. By calculating the Gibbs free energy of reaction (ΔG) for various potential structures, researchers can predict the dominant forms of the complex in solution.

One study systematically investigated several coordination configurations of this compound. The results indicated that complexes with stoichiometries of [Cu(TA)], [Cu(TA)₂]²⁻, and [Cu(TA)₃]⁴⁻ are the most likely dominant configurations. The corresponding Gibbs reaction energies were calculated to be -170.1, -136.2, and -90.2 kJ/mol, respectively, suggesting that the 1:1 complex is the most thermodynamically favorable under the studied conditions. It was also noted that copper complexes generally favor higher coordination numbers, particularly four or even six. ysxbcn.comresearchgate.net

Predicted Stability of this compound Configurations

Coordination ConfigurationCalculated Gibbs Reaction Energy (kJ/mol)Thermodynamic Favorability
[Cu(TA)]-170.1Most Favorable
[Cu(TA)₂]²⁻-136.2Favorable
[Cu(TA)₃]⁴⁻-90.2Least Favorable

This table summarizes the calculated Gibbs reaction energies for the formation of different this compound complexes, as determined by DFT calculations.

The electronic properties of this compound have been deeply explored using DFT. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of the complex. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the empty orbital around the Cu(II) ion indicates its susceptibility to electrophilic reactions, while the tartrate ligand is prone to nucleophilic reactions. ysxbcn.com

The Electron Localization Function (ELF) and Electrostatic Potential (ESP) provide further insights into the electronic structure and reactivity. ysxbcn.comnih.gov

ELF analysis reveals the regions of high electron localization, which helps in understanding the nature of the chemical bonds within the complex. Section maps of the ELF for different [Cu(TA)] configurations distinguish the bonding between Cu and the coordinating oxygen atoms. ysxbcn.com

ESP maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. ijarset.com These maps are valuable for predicting how the this compound complex will interact with other molecules. ysxbcn.comijarset.com

Key Electronic Properties from DFT

PropertyInformation ProvidedRelevance to this compound
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. aimspress.comA smaller gap implies higher reactivity of the complex. nih.gov
Electron Localization Function (ELF)Describes the nature of chemical bonds. ysxbcn.comVisualizes the covalent vs. ionic character of the Cu-O bonds. ysxbcn.com
Electrostatic Potential (ESP)Shows charge distribution and reactive sites. ijarset.comPredicts sites for electrophilic and nucleophilic attack. ysxbcn.com

Prediction of Dominant Coordination Configurations and Relative Stabilities

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org While specific MD studies focusing exclusively on this compound are not widely documented, the principles can be understood from simulations of Cu(II) ions in aqueous and other solvent environments. nih.gov These simulations provide a dynamic picture of how the complex interacts with solvent molecules, a process known as solvation.

MD simulations can predict the structure of the solvation shells around the Cu(II) ion. nih.gov For instance, simulations of Cu²⁺ in aqueous solutions reveal how water molecules arrange themselves in primary and secondary solvation shells and the dynamics of water exchange between these shells. In the context of this compound, MD could model how water molecules or other solvent components interact with the coordinated complex, potentially even participating in the coordination sphere. researchgate.net Such simulations are crucial for understanding the complex's behavior in real-world applications like electroplating baths, where solvation significantly influences reactivity and transport properties. nih.govnih.gov

Theoretical Modeling of Spectroscopic Signatures (e.g., UV-Vis, EPR)

Computational methods are frequently used to predict and interpret the spectroscopic signatures of metal complexes, including those of this compound. mdpi.comdiva-portal.org

UV-Vis Spectroscopy: The d⁹ electronic configuration of the Cu(II) ion gives rise to d-d electronic transitions, which are visible in UV-Vis spectra and are responsible for the characteristic blue-to-green color of this compound. diva-portal.org Theoretical models can calculate the energies of these transitions, helping to assign the absorption bands observed experimentally. bath.ac.uk For example, the broad absorption band of Cu(II) complexes is often attributed to a combination of d-d transitions within the Jahn-Teller distorted octahedral or square planar coordination environments. diva-portal.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Cu(II). mdpi.com The EPR spectrum is characterized by a g-tensor and hyperfine coupling constants, which are highly sensitive to the geometric and electronic environment of the copper ion. plos.org DFT and other quantum chemical methods can predict these EPR parameters with increasing accuracy. mdpi.com By comparing calculated g-tensor values for different possible geometries (e.g., square planar, distorted tetrahedral) with experimental spectra, researchers can deduce the most probable structure of the this compound complex in a given state. mdpi.complos.org

Computational Studies on Thermal Decomposition Pathways and Reaction Intermediates

Computational studies, particularly using DFT, have been employed to investigate the thermal decomposition of this compound. science.govscience.gov These studies provide a molecular-level understanding of the decomposition process, complementing experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). science.govkfu.edu.sa

Research combining experiments with DFT calculations has explored the formation of high-purity copper nanocrystals from the thermal decomposition of this compound. science.govscience.gov DFT simulations can model the decomposition at different temperatures, identifying likely reaction intermediates and transition states. science.gov Experimental studies on copper(II) carboxylates suggest that the decomposition often proceeds in multiple steps, typically involving the dehydration of any crystal water, followed by the decomposition of the anhydrous salt. kfu.edu.sa The reduction of the metal center often occurs in two steps: Cu²⁺ → Cu⁺ → Cu⁰. kfu.edu.sa Computational models can help elucidate the energetics of these individual steps and predict the structure of intermediates, which are often too transient to be isolated experimentally. science.govresearchgate.net

General Steps in Thermal Decomposition of this compound Trihydrate

StepProcessApproximate Temperature Range (°C)Key Intermediates/Products
1DehydrationStarts at ~40°C, peak at ~80°CAnhydrous this compound
2Decomposition of Anhydrous Salt (Reduction to Cu⁺)Exothermic peak at ~220°CCu(I) species
3Final Decomposition (Reduction to Cu⁰)-Metallic Copper (Cu⁰), Copper Oxides (e.g., CuO)

This table outlines the general decomposition pathway for copper tartrate trihydrate as inferred from experimental thermal analysis, which can be further detailed by computational modeling. kfu.edu.saresearchgate.net

Applications in Advanced Materials and Catalysis Research

Cupric Tartrate as a Precursor for Nanomaterial Synthesis

This compound is a valuable precursor for the synthesis of various nanomaterials, including copper nanocrystals and specifically structured carbon nanofibers. Its decomposition under controlled conditions allows for the formation of catalytically active copper nanoparticles that can direct the growth of these advanced materials.

This compound is utilized as a precursor in the fabrication of high-purity copper (Cu) nanocrystals and nanoparticles. researchgate.net The thermal decomposition of this compound under specific atmospheric conditions and temperatures leads to the formation of Cu nanoparticles with controlled sizes and shapes. sci-hub.se For instance, the decomposition of this compound at 271.8 °C for a short duration under a mixed gas atmosphere can yield uniform Cu nanoparticles with an average size of 50-80 nm. sci-hub.se

The morphology of the resulting copper nanoparticles can be influenced by various reaction parameters. A gas-inducing method has been shown to be effective in controlling the size and shape of Cu nanoparticles derived from this compound. sci-hub.se This method allows for the in-situ preparation of Cu nanocatalysts. sci-hub.se The reaction time during the decomposition of this compound also plays a crucial role; longer reaction times tend to promote the formation of larger-sized nanoparticles. sci-hub.se By adjusting these conditions, researchers can produce Cu nanoparticles with desired morphologies, such as cubic and rod-like shapes. sci-hub.se

The controlled synthesis of these copper nanocrystals is significant because their catalytic behavior is highly dependent on their structure and particle size. researchgate.net These tailored nanoparticles serve as effective catalysts in various applications, including the growth of carbon nanofibers. sci-hub.se

Table 1: Synthesis of Copper Nanoparticles from this compound

Parameter Condition Resulting Nanoparticle Characteristics Reference
Decomposition Temperature 271.8 °C Uniform Cu NPs (50-80 nm average size) sci-hub.se
Reaction Time 30 min to 2 h Increased reaction time leads to larger Cu NPs (>1 µm) sci-hub.se
Atmosphere Mixed gas (C2H2/H2) Controlled size and shape sci-hub.se
Precursor This compound High-purity Cu nanocrystals researchgate.net

Copper nanoparticles derived from the decomposition of this compound are effective catalysts for the growth of carbon nanofibers (CNFs) with specific and complex architectures, such as straight and helical structures. sci-hub.senih.gov The morphology of the CNFs is closely linked to the size, shape, and facet activity of the copper nanocatalyst. sci-hub.se

By controlling the conditions of the this compound decomposition and the subsequent chemical vapor deposition (CVD) process, it is possible to selectively synthesize different types of CNFs. For example, using this compound as a catalyst precursor, helical carbon nanofibers (HCNFs) have been synthesized at temperatures below 500 °C. nih.gov The reaction temperature has a significant impact on the final product; at 280 °C, planar carbon fibers are the main product, while at 380 °C and 480 °C, HCNFs and thin HCNFs are formed, respectively. nih.gov

A gas-inducing method allows for the in-situ formation of Cu nanocatalysts from this compound, which can then be used directly for the growth of high-purity straight or helical CNFs with good selectivity and high yield. sci-hub.se This one-step process provides a simple way to control the formation of the Cu nanoparticles and, consequently, the structure of the resulting carbon nanofibers. sci-hub.se The synthesis of multi-branched carbon fibers has also been achieved using a copper-based catalyst system derived from cupric chloride, a related copper source, highlighting the versatility of copper catalysts in producing complex carbon structures. researchgate.net

Table 2: Influence of Reaction Temperature on Carbon Nanofiber Morphology

Catalyst Precursor Reaction Temperature Primary Product Morphology Reference
This compound 280 °C Planar Carbon Fibers nih.gov
This compound 380 °C Helical Carbon Nanofibers (HCNFs) nih.gov
This compound 480 °C Thin Helical Carbon Nanofibers (HCNFs) nih.gov

Fabrication of Copper Nanocrystals and Nanoparticles with Controlled Size and Morphology

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound plays a significant role in the construction of coordination polymers and metal-organic frameworks (MOFs). The tartrate ligand, being a dicarboxylic acid, is prone to acting as a bridging component, linking copper(II) cations to form extended network structures. mdpi.com

The reaction of copper(II) salts with tartaric acid can lead to the formation of coordination polymers with varying dimensionalities. For instance, a two-dimensional (2D) chiral coordination polymer with the formula {[Cu2(tart)2(H2O)2]·4H2O}n has been synthesized. researchgate.netresearchgate.net In this structure, the tartrate ligands chelate two different copper(II) atoms, creating a 2D network. researchgate.net The copper centers in this polymer adopt a distorted octahedral geometry. researchgate.net The synthesis of such materials is of great interest due to their potential applications in areas like gas storage, catalysis, and sensing. researchgate.net

The dimensionality and topology of the resulting coordination polymer can be influenced by the specific reaction conditions and the presence of other ligands. mdpi.com The inherent chirality of tartaric acid can also be transferred to the resulting coordination polymer, which is a significant aspect in the design of chiral materials. researchgate.net

Coordination polymers and MOFs derived from this compound exhibit tunable properties that are of interest for advanced materials applications. The porous nature of some of these frameworks makes them candidates for gas storage and separation. researchgate.net Furthermore, the presence of coordinated water molecules and hydrogen-bonded networks within the crystal structure of materials like copper(II)-l-tartrate suggests potential for proton conductivity. scribd.com The structural features of these materials, such as Lewis acidic coordinated water, are relevant for their performance as proton-conducting materials. scribd.com The ability to synthesize these materials with controlled structures opens up possibilities for tailoring their properties for specific applications. mdpi.comresearchgate.net

Design and Synthesis of One-, Two-, and Three-Dimensional Network Structures

Catalytic Activity in Organic Transformations

This compound and its derivatives exhibit catalytic activity in a variety of organic transformations. The copper centers in these compounds can act as Lewis acids and facilitate reactions through various mechanisms.

Copper-based catalysts, in general, are known to catalyze a wide range of organic reactions, including oxidations, Michael additions, and fluorination reactions. acs.orgbeilstein-journals.orgnih.gov For instance, tartrate-derived ligands have been used in conjunction with copper(II) to create chiral catalysts for enantioselective reactions. One example is the use of a tartrate-derived bidentate bisoxazoline-Cu(II) complex for the enantioselective fluorination of β-ketoesters, achieving high yields. beilstein-journals.org

Additionally, new ammonium (B1175870) salts derived from tartrate have been explored for their use in catalytic asymmetric Michael reactions. jst.go.jp The catalytic activity of copper particles generated in situ from solutions containing this compound has also been demonstrated in the formation of gas-phase products like hydrogen and ethylene. jlps.gr.jp The versatility of copper catalysis stems from its ability to access multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), allowing for both one-electron and two-electron processes. nih.gov

Role in Polymerization Reactions (e.g., Acetylene (B1199291) Polymerization)

This compound functions as a catalyst in specific organic synthesis reactions, most notably in the polymerization of acetylene. innospk.combiomall.in In this capacity, it facilitates the creation of helical polyacetylene fibers. innospk.combiomall.in Research has shown that nanocopper catalysts derived from the decomposition of this compound, among other organic copper precursors, are effective in producing regularly coiled carbon nanofibers from the decomposition of acetylene. researchgate.net The catalytic process involves the interaction of acetylene with the copper catalyst, leading to the formation of non-benzenoid polymers. google.com This application underscores the role of this compound in the field of advanced material science, where it contributes to the production of specialized polymer structures. innospk.com

Precursor for Heterogeneous Catalysts (e.g., Mixed Metal Oxides for Methanol (B129727) Synthesis)

In the field of heterogeneous catalysis, this compound serves as a valuable precursor for the synthesis of mixed metal oxide catalysts. Metal carboxylates, including tartrates, are widely used as precursors because they can be thermally decomposed at relatively low temperatures to yield corresponding metal oxide nanomaterials. researchgate.net This method is relevant for producing catalysts like the ternary Cu/ZnO/Al₂O₃ system, which is critical for industrial methanol synthesis via the hydrogenation of carbon dioxide (CO₂). lidsen.comrsc.org

The process involves the thermal decomposition (calcination) of the this compound precursor to produce finely dispersed copper oxide (CuO) nanoparticles. researchgate.netacs.orgucr.edu These nanoparticles are a crucial active component of the final catalyst. acs.org The properties of the final Cu/ZnO/Al₂O₃ catalyst, such as a high specific surface area and the formation of a rich Cu-ZnO interface, are essential for its catalytic activity and are influenced by the precursor and preparation method. lidsen.comrsc.org Using organic precursors like this compound allows for the formation of an amorphous catalyst structure with highly dispersed components, which is beneficial for the catalyst's performance in converting CO₂ and H₂ into methanol. lidsen.comacs.org

Electrochemical Applications and Energy Storage Materials

This compound has been identified as a promising high-capacity anode material for lithium-ion batteries. rsc.orgrsc.orgresearchgate.net As part of a class of metal-organic frameworks (MOFs) and metal carboxylates, it offers a novel route for developing next-generation energy storage solutions. rsc.org

Research has demonstrated that electrodes formulated with this compound can achieve significant specific capacities. In one study, a this compound anode delivered a specific capacity of 744 mAh g⁻¹ when cycled at a current density of 50 mA g⁻¹. rsc.org The performance of such electrodes is highly dependent on their formulation. For instance, the choice of solvent in the electrode slurry (e.g., water vs. N-methyl-2-pyrrolidone or NMP) can alter the nano- and microstructure of the electrode, leading to better distribution of the active material and, consequently, enhanced electrochemical performance. researchgate.net While initial coulombic efficiency can be a challenge, the high capacities achieved highlight the potential of this compound in battery technology. rsc.org

Anode MaterialReported Specific Capacity (mAh g⁻¹)Current Density (mA g⁻¹)Reference
Copper Tartrate74450 rsc.org
Copper Malate828N/A researchgate.net
Copper Maleate~140 - 1450N/A rsc.org

Role in Electroplating Technology and Surface Deposition Processes

This compound is a critical component in electroless copper plating baths, a technology essential for metallizing non-conductive substrates in industries like electronics. innospk.comlmaleidykla.lt In these alkaline solutions, this compound acts as a complexing agent (or ligand) for copper(II) ions. This is necessary to keep the copper ions dissolved and prevent their precipitation as copper(II) hydroxide (B78521), while not inhibiting the reduction of copper by an agent like formaldehyde. lmaleidykla.ltsterc.org

The use of tartrate allows for the controlled and uniform deposition of a thin, adherent layer of copper onto a surface. innospk.comysxbcn.com Research has shown that the specific isomer of tartrate used can influence the properties of the resulting copper film. A study comparing L-tartrate, D-tartrate, and a racemic DL-tartrate mixture found that the surface roughness of the deposited copper varied significantly with the ligand and the pH of the bath. For example, at 10°C, the smoothest coatings were generally produced with D-tartrate, while L-tartrate and DL-tartrate solutions could produce much rougher surfaces under certain conditions. lmaleidykla.lt This demonstrates that this compound and its isomers provide a means to tune the surface morphology of electrodeposited copper. acs.orglmaleidykla.lt

Tartrate IsomerSolution pHTemperature (°C)Surface Roughness Factor (Rf)Reference
D-Tartrate13201.6 lmaleidykla.lt
L-Tartrate121012.2 lmaleidykla.lt
DL-Tartrate12.51010.4 lmaleidykla.lt

Analytical Chemistry Methodologies and Environmental Science Contributions

Environmental Applications and Remediation Research

The same chemical properties that make cupric tartrate useful in analytical chemistry—namely, its complexation and chelating abilities—are central to its role in environmental science. These properties influence the fate and transport of copper in the environment and are harnessed for remediation technologies.

The speciation of a metal—its distribution among different chemical forms—is crucial for understanding its mobility, bioavailability, and toxicity in the environment. uwyo.edu In soils and aquatic systems, the presence of organic ligands like tartrate significantly affects copper's behavior. Copper bonds very strongly to organic matter. researchgate.net The formation of soluble copper-tartrate complexes can increase the mobility of copper in soil and water, preventing it from being strongly adsorbed to soil particles. researchgate.net

Studies on soil extracts have shown that at near-neutral pH, the concentration of dissolved copper is often dominated by complexes with dissolved organic carbon. uwyo.edu However, as the pH decreases, free copper ions (Cu²⁺) and ion pairs with sulfate (B86663) become more dominant, increasing the metal's potential mobility and availability. uwyo.edu The presence of tartrate, a dicarboxylic acid, can form stable complexes with Cu(II), influencing this equilibrium and potentially mobilizing copper in certain environmental conditions. researchgate.net Understanding these complexation reactions is essential for predicting the environmental fate of copper contamination.

The ability of tartrate to chelate copper is being explored for hydrometallurgical and environmental remediation purposes. Tartrate has been investigated as a non-toxic, natural chelating agent for leaching copper from oxidized ores, such as those containing malachite (a basic copper carbonate). mdpi.comresearchgate.net This presents a potentially more environmentally benign alternative to conventional leaching with sulfuric acid. mdpi.com

In this process, an alkaline solution containing tartrate ions is used to dissolve the copper mineral. The tartrate ion's chelating activity leads to the formation of a stable, soluble copper-tartrate complex, effectively extracting the copper from the ore into the solution. mdpi.comresearchgate.net Research has identified the formation of the [Cu(OH)₂(C₄H₄O₆)]²⁻ complex in this process. mdpi.com The efficiency of this extraction is directly dependent on the concentration of tartrate ions in the leaching solution, confirming the critical role of its chelating capacity. mdpi.com This chelation-based extraction is a key principle in developing greener technologies for metal recovery and remediating metal-contaminated sites. mdpi.comcore.ac.uk

Table 2: Research Findings on Tartrate as a Chelating Agent for Copper Extraction

Study FocusMineral/SourceLeaching AgentKey FindingReference
Copper Extraction from Oxidized OreMalachite (CuCO₃·Cu(OH)₂)Alkaline aqueous solution of tartrate ionsTartrate acts as a chelating agent, forming a soluble [Cu(OH)₂(C₄H₄O₆)]²⁻ complex, enabling copper extraction as an alternative to acid leaching. mdpi.comresearchgate.net
General Metal Chelate ExtractionVarious metal ionsOrganic reagents (e.g., chelating agents like tartrate) in immiscible solventsMasking agents like tartrate form water-soluble, non-extractable complexes with interfering metals, allowing for the selective extraction of the target metal. core.ac.uk

Wastewater from industries such as electronics manufacturing and electroplating often contains high concentrations of copper complexed with organic agents like tartrate. ysxbcn.comresearchgate.net These stable copper-tartrate complexes pose a significant challenge for conventional wastewater treatment methods, such as simple alkaline precipitation, because the chelated copper remains soluble and is not easily removed. semanticscholar.org

Research has focused on understanding the coordination chemistry of this compound complexes in industrial wastewater to develop effective treatment strategies. ysxbcn.comresearchgate.net Studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and density functional theory (DFT) calculations have identified various coordination structures, such as [Cu(TA)], [Cu(TA)₂]²⁻, and [Cu₂(TA)₂]⁺, in these solutions. ysxbcn.comresearchgate.net Breaking these stable complexes is a necessary first step for copper removal. Advanced oxidation processes (AOPs) are one approach to degrade the tartrate ligand, releasing the copper ions for subsequent removal by precipitation or ion exchange. ysxbcn.com Other methods involve using precipitating agents like sodium trithiocarbonate, which can effectively remove copper from tartrate-containing solutions, although the efficiency can be pH-dependent. semanticscholar.org The stability of the Cu(II)-tartrate complex appears to be lower in near-neutral conditions compared to strongly acidic environments, which influences the choice of treatment method. semanticscholar.org

Future Research Directions and Emerging Paradigms

Integration of Multi-Disciplinary Approaches for Enhanced Understanding

A comprehensive understanding of cupric tartrate's behavior and potential requires a move beyond isolated chemical studies. Future research will increasingly rely on the integration of multiple scientific disciplines to unravel the complexities of its structure, formation, and interactions. A holistic and multidisciplinary perspective is essential for a complete analysis. researchgate.net This approach involves combining various analytical techniques to characterize the compound and its complexes under different conditions. unimi.it

For instance, the study of copper(II) tartrate complexes in aqueous solutions has benefited from a combination of potentiometry, UV/Vis spectroscopy, and solubility studies. researchgate.net These methods, when used in concert, provide a more complete picture of the various species present in solution across a range of pH values. researchgate.net Potentiometric titrations can reveal the stoichiometry of complex formation, while spectrophotometry provides information about the electronic structure and concentration of these complexes. researchgate.netmdpi.com

Future investigations could further integrate techniques such as:

Liquid Chromatography/Mass Spectrometry (LC-MS): To identify and quantify different this compound complex species present in complex mixtures, such as industrial wastewater. ysxbcn.comresearchgate.net

X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR): To probe the local coordination environment and oxidation state of the copper centers within the tartrate complexes. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To understand the thermal stability and decomposition pathways of solid-state this compound materials. researchgate.net

By combining insights from analytical chemistry, physical chemistry, and materials science, researchers can build a more robust and predictive model of this compound's behavior, paving the way for its application in diverse fields. researchgate.netunimi.it

Exploration of Novel Synthetic Routes for Tailored this compound Structures

The properties of this compound-based materials are intrinsically linked to their structure. A key area of future research is the development of novel synthetic methods that allow for precise control over the morphology, dimensionality, and composition of these materials. While traditional synthesis involves the reaction of a copper salt with tartaric acid or a tartrate salt mdpi.comnih.gov, new approaches are being explored to create "tailor-made" structures for specific functions.

Recent research has shown that factors like the molar ratio of reactants and pH can significantly influence the resulting structure of copper-tartrate complexes. acs.orgacs.org For example, the controlled release of copper and hydroxide (B78521) ions through the reversible reaction with tartrate can be used to fabricate unique morphologies like CuO pricky microspheres from a this compound precursor. acs.org

Future synthetic strategies may include:

Sol-gel methods: This technique allows for the preparation of porous glass-like materials at low temperatures, potentially enabling the synthesis of hybrid materials incorporating this compound. researchgate.net

Hydrothermal/Solvothermal Synthesis: These methods, carried out in a closed system at elevated temperature and pressure, can be used to grow crystalline materials with controlled size and shape.

Use of Chiral Precursors: Employing enantiomerically pure forms of tartaric acid (D- or L-tartaric acid) can lead to the formation of chiral coordination polymers with interesting optical or catalytic properties. researchgate.net

Template-assisted Synthesis: Using templates like surfactants or polymers during synthesis can help direct the formation of specific nanostructures.

The ability to tune the synthesis process will be critical for producing this compound materials with desired properties, such as high surface area for catalysis or specific pore sizes for separation applications. researchgate.net

Synthetic ApproachPotential OutcomeRelevant Application Area
Controlled pH/Reactant Ratio Tailored morphology (e.g., microspheres, nanothorns) acs.orgCatalysis, Sensors
Sol-Gel Synthesis Porous hybrid glasses researchgate.netEnzyme Immobilization, Biosensors
Chiral Precursors Enantioselective materials researchgate.netAsymmetric Catalysis, Chiral Separations
Template-Assisted Growth Ordered nanostructuresElectronics, Photonics

Advanced Computational Modeling for Predictive Design of Functional Materials

In parallel with experimental synthesis, advanced computational modeling is emerging as a powerful tool for predicting the structure and properties of this compound materials before they are synthesized in the lab. Density Functional Theory (DFT) is one such method that has been successfully used to investigate the coordination configurations and electronic properties of this compound complexes in aqueous solutions. ysxbcn.comresearchgate.net

These computational approaches can provide valuable insights into:

Coordination Geometry: DFT calculations can predict the preferred binding sites of the tartrate ligand to the copper(II) ion, identifying whether coordination occurs through the carboxylate oxygen atoms, the hydroxyl oxygen atoms, or a combination of both. researchgate.net

Thermodynamic Stability: The Gibbs free energy of formation for different complex structures can be calculated to determine the most stable configurations under various conditions. researchgate.net

Electronic Properties: Modeling can reveal the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the material's reactivity and optical properties. ysxbcn.com

The synergy between computational prediction and experimental validation will accelerate the discovery of new functional materials. For example, predictive models could be used to screen a large number of potential ligand modifications or synthetic conditions to identify the most promising candidates for achieving specific properties, such as enhanced catalytic activity or desired light-absorbing characteristics. The use of artificial neural networks with large datasets is also a promising avenue for predicting nanoparticle behavior and properties in complex environments. nih.gov

Computational MethodInformation GainedImpact on Material Design
Density Functional Theory (DFT) Coordination configurations, reaction energies, electronic structure ysxbcn.comresearchgate.netRational design of catalysts and electronic materials
Molecular Dynamics (MD) Behavior in solution, diffusion propertiesUnderstanding of solution-phase chemistry and transport phenomena
Artificial Neural Networks Prediction of properties from large datasets nih.govHigh-throughput screening and characterization

Development of Hybrid Materials with Tunable Properties for Specific Applications

A significant future direction for this compound research lies in the development of hybrid materials. By combining this compound with other organic or inorganic components, it is possible to create new materials with synergistic or enhanced properties that are tunable for specific applications. mdpi.combeilstein-journals.org These hybrid materials can integrate the coordination chemistry of this compound with the properties of polymers, metal-organic frameworks (MOFs), or other nanomaterials. frontiersin.org

Examples of emerging hybrid material strategies include:

Polymer Composites: Incorporating this compound into polymer matrices can enhance the mechanical, thermal, or functional properties of the polymer. Polymer chains can be designed to coordinate with the copper centers, creating cross-linked networks. frontiersin.org

Hybrid Nanostructures: this compound can be used as a precursor or component in the synthesis of hybrid nanomaterials. mdpi.com For example, combining it with semiconductors like titanium dioxide could lead to materials with enhanced photocatalytic activity under visible light. mdpi.com

Enzyme Immobilization: Porous materials derived from or incorporating this compound could serve as supports for immobilizing enzymes, enhancing their stability and reusability for biocatalytic applications. researchgate.net

The key advantage of hybrid materials is the ability to tune their properties by carefully selecting the components and the synthetic method. researchgate.netosti.gov This allows for the design of materials tailored for applications in fields ranging from environmental remediation and catalysis to electronics and biomedicine. mdpi.combeilstein-journals.org The combination of different material types at the nanoscale can lead to novel functionalities not achievable with the individual components alone. mdpi.com

Q & A

Q. How is alkaline cupric tartrate solution prepared for redox titrations in analytical chemistry?

Alkaline this compound solutions (e.g., Fehling’s solution) are prepared by mixing two components:

  • Cupric solution : Dissolve 15 g cupric sulfate in water to make 100 mL.
  • Tartrate solution : Dissolve 2.5 g anhydrous sodium carbonate, 2.5 g potassium sodium tartrate, 2.0 g sodium bicarbonate, and 20 g anhydrous sodium sulfate in water to make 100 mL. The working solution is prepared by mixing 1 part cupric solution with 25 parts tartrate solution immediately before use . This solution is critical for detecting reducing sugars via redox reactions, where cupric ions (Cu²⁺) are reduced to cuprous oxide (Cu₂O).

Q. What methods are used to characterize this compound’s purity and structural integrity?

Key methods include:

  • Spectrophotometry : Monitoring absorbance peaks (e.g., λmax at ~570 nm for this compound complexes) to confirm ligand-metal interactions .
  • Purity assays : Testing for impurities like sulfates (≤0.005%), chlorides (≤0.002%), and iron (≤0.005%) using gravimetric or colorimetric methods .
  • Solubility profiling : this compound is sparingly soluble in water but dissolves in acidic/alkaline media, aiding in differentiation from related copper complexes .

Q. How is this compound employed in reducing sugar quantification assays?

this compound solutions react with reducing sugars (e.g., glucose) under alkaline conditions to form a colored precipitate (Cu₂O). The assay involves:

  • Heating the sample with alkaline this compound TS (Fehling’s solution).
  • Titration with a standardized reducing sugar solution until the blue color fades, indicating complete reduction of Cu²⁺ .
  • Validation via t-tests to compare results across reagent batches .

Advanced Research Questions

Q. How can variability in this compound reagent sources impact experimental outcomes, and how is this mitigated?

Reagent variability (e.g., purity of copper sulfate or tartrate salts) affects redox reaction kinetics and endpoint detection. Mitigation strategies include:

  • Batch testing : Prepare solutions using reagents from ≥3 manufacturers and compare assay results statistically (e.g., ANOVA or t-tests) .
  • Standardization : Pre-treat reagents (e.g., recrystallization) to ensure consistent solubility and reactivity .
  • Method calibration : Use certified reference materials (CRMs) to calibrate assays and account for reagent-specific biases .

Q. What methodologies resolve contradictions in data from this compound-based assays (e.g., inconsistent reduction rates)?

Contradictions arise from factors like temperature fluctuations, pH instability, or trace metal contamination. Solutions include:

  • Controlled experiments : Replicate assays under fixed conditions (e.g., 40°C heating for 10 minutes) to isolate variables .
  • Inter-laboratory studies : Compare results across labs to identify systematic errors .
  • Advanced statistical modeling : Apply multivariate regression to quantify the influence of variables like reagent age or storage conditions .

Q. How do advanced spectroscopic techniques elucidate this compound’s coordination chemistry in complex matrices?

  • UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (e.g., 400–700 nm range) to map Cu²⁺-tartrate binding modes .
  • Electron paramagnetic resonance (EPR) : Detects Cu²⁺ oxidation states and geometric symmetry in solution .
  • X-ray crystallography : Resolves 3D structures of this compound complexes, critical for understanding reactivity in biological or environmental systems .

Q. What experimental design considerations ensure this compound’s stability in long-term studies?

  • pH control : Maintain alkaline conditions (pH > 10) to prevent Cu²⁺ hydrolysis and precipitation .
  • Light exclusion : Store solutions in amber glass to avoid photodegradation .
  • Temperature monitoring : Use refrigerated storage (4°C) for stock solutions, with pre-use equilibration to room temperature .

Methodological Guidance for Robust Research

  • Literature synthesis : Conduct systematic reviews using databases like PubMed and Web of Science, adhering to PRISMA guidelines to minimize bias .
  • Data reproducibility : Document reagent lot numbers, preparation protocols, and environmental conditions in supplementary materials .
  • Ethical reporting : Disclose conflicts of interest (e.g., reagent supplier partnerships) and validate findings via peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.